tert-Butyl 3,5-dibromo-2-hydroxybenzoate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl 3,5-dibromo-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O3/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZYAHYEMPWVFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579757 | |
| Record name | tert-Butyl 3,5-dibromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88797-22-2 | |
| Record name | tert-Butyl 3,5-dibromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Probes: The Role of tert-Butyl 3,5-dibromo-2-hydroxybenzoate in Site-Directed Protein Engineering
As the development of targeted biologics and hemoglobin-based oxygen carriers (HBOCs) accelerates, the demand for highly specific, site-directed protein modification reagents has grown exponentially. At the core of this chemical biology revolution is a highly specialized intermediate: tert-butyl 3,5-dibromo-2-hydroxybenzoate (often referred to as tert-butyl 3,5-dibromosalicylate).
This in-depth technical guide explores the physicochemical properties, structural logic, and validated methodologies surrounding this compound, demonstrating how it serves as the foundational building block for polyfunctional anionic electrophiles used in precision protein cross-linking.
Physicochemical Profile
Before deploying this compound in complex synthetic workflows, it is critical to understand its baseline properties. The data below summarizes the quantitative physicochemical profile of tert-butyl 3,5-dibromo-2-hydroxybenzoate[1].
Table 1: Physicochemical Properties of tert-Butyl 3,5-dibromo-2-hydroxybenzoate
| Property | Value |
| Chemical Name | tert-Butyl 3,5-dibromo-2-hydroxybenzoate |
| CAS Registry Number | 88797-22-2 |
| Molecular Formula | C11H12Br2O3 |
| Molecular Weight | 352.02 g/mol |
| Synonyms | tert-Butyl 3,5-dibromosalicylate; Benzoic acid, 3,5-dibromo-2-hydroxy-, 1,1-dimethylethyl ester |
| Structural Role | Precursor for site-directed anionic electrophilic cross-linkers |
Rational Design: The Causality of Molecular Architecture
As an Application Scientist, one must look beyond the mere structure of a reagent and understand the causality of its design. Why is tert-butyl 3,5-dibromo-2-hydroxybenzoate the premier choice for synthesizing protein cross-linkers? The answer lies in two distinct structural features: the tert-butyl protecting group and the dibrominated phenolic ring.
The tert-Butyl Ester: Orthogonal Protection
To create a polyfunctional cross-linker (such as a bis- or tris-salicylate ester), the phenolic hydroxyl group of the salicylate must react with a polycarboxylic acid chloride. If the salicylate's carboxylic acid were left unprotected, it would competitively react, leading to uncontrolled polymerization.
Standard protecting groups (like methyl or ethyl esters) require harsh basic hydrolysis for removal. Subjecting the newly formed, highly sensitive phenolic ester bonds to basic conditions would immediately cleave them, destroying the cross-linker. The tert-butyl group solves this causality dilemma. It provides robust steric protection during the initial esterification but can be selectively cleaved via an acid-catalyzed mechanism (using anhydrous trifluoroacetic acid, TFA). This generates a stable tert-butyl cation and isobutylene gas, leaving the delicate active ester linkages completely intact[2],[3].
The 3,5-Dibromo Substitution: Tuning the Leaving Group
Once the tert-butyl group is removed, the resulting molecule is an active poly(3,5-dibromosalicylate) ester. The electron-withdrawing bromine atoms at the 3 and 5 positions significantly lower the pKa of the phenolic hydroxyl group. This transforms the salicylate into an exceptional leaving group, drastically accelerating the rate of nucleophilic acyl substitution when exposed to the target protein's ε-amino groups[4].
Furthermore, the liberated 3,5-dibromosalicylate acts as an "anionic directing group." At physiological pH, its carboxylate moiety is negatively charged, electrostatically driving the reagent directly into positively charged protein pockets—most notably, the 2,3-diphosphoglycerate (DPG) binding cleft of human deoxyhemoglobin[4].
Fig 1: Synthesis workflow of poly(3,5-dibromosalicylate) cross-linkers using the tert-butyl precursor.
Application: Site-Directed Hemoglobin Cross-Linking
The primary application of this chemistry is the stabilization of human hemoglobin A (HbA) to create viable blood substitutes. Outside the red blood cell, native tetrameric HbA (α2β2) rapidly dissociates into non-functional αβ dimers, leading to renal toxicity.
By utilizing cross-linkers derived from tert-butyl 3,5-dibromo-2-hydroxybenzoate—such as 3,5,3',5'-biphenyltetracarbonyl tetrakis(3,5-dibromosalicylate) (BTDS) or 4-carbonyl-trans-cinnamoyl bis(3,5-dibromosalicylate) (CCDS)—researchers can covalently lock the tetramer together[2],[3].
The Mechanism:
-
Electrostatic Targeting: The anionic carboxylates of the cross-linker are drawn into the basic DPG cleft between the β-subunits of deoxyhemoglobin.
-
Site-Specific Acylation: The ε-amino groups of Lys-82 on both β-subunits act as nucleophiles, attacking the electrophilic ester carbonyls.
-
Leaving Group Expulsion: The 3,5-dibromosalicylate groups are expelled, leaving a permanent, covalent amide cross-link spanning ~10 Å between the β-subunits[3].
Fig 2: Mechanism of site-directed hemoglobin cross-linking via poly(3,5-dibromosalicylate) reagents.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . Every critical phase includes a validation checkpoint to prevent the propagation of errors.
Protocol A: Synthesis of 4-Carbonyl-trans-cinnamoyl Bis(3,5-dibromosalicylate) (CCDS)
Adapted from established methodologies for synthesizing bis-salicylate cross-linkers[3].
Step 1: Deprotonation & Esterification
-
Dissolve 1.34 g (3.8 mmol) of tert-butyl 3,5-dibromo-2-hydroxybenzoate in 5 mL of dry tetrahydrofuran (THF) under an inert argon atmosphere.
-
Add 3.8 mL of 1.0 M potassium tert-butoxide in THF dropwise. Stir the mixture for 15 minutes at room temperature to ensure complete deprotonation of the phenol.
-
Slowly add the corresponding acid chloride (e.g., 4-carboxy-trans-cinnamic acid chloride) dissolved in dry THF. Stir for 2 hours.
-
Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC). The disappearance of the starting material spot and the emergence of a new, less polar UV-active spot confirms the formation of the intermediate tert-butyl ester.
Step 2: Acid-Catalyzed Deprotection
-
Isolate the intermediate tert-butyl ester (approx. 0.5 g, 0.6 mmol) and dissolve it in 10 mL of anhydrous trifluoroacetic acid (TFA) at room temperature[3].
-
Allow the reaction to proceed for exactly 10 minutes.
-
Dilute the mixture rapidly with 2 mL of cold diethyl ether and place the flask in an ice bath for 20 minutes to precipitate the active cross-linker.
-
Validation Checkpoint 2: Isolate the precipitate and analyze via ^1H NMR (CDCl3). The complete absence of the massive 9H singlet at ~1.5 ppm (corresponding to the tert-butyl protons) strictly validates that deprotection was successful without hydrolyzing the core ester bonds.
Protocol B: Site-Specific Cross-Linking of Human Hemoglobin
Step 1: Preparation of Deoxyhemoglobin
-
Deoxygenate a solution of human hemoglobin A (HbA) by flushing the reaction vessel with humidified nitrogen gas for 2 hours at 37°C.
-
Add a 10-fold molar excess of sodium dithionite to ensure complete reduction to the deoxy state, exposing the β-cleft.
Step 2: Cross-linking Reaction
-
Dissolve the synthesized CCDS or BTDS cross-linker in a minimal volume of deoxygenated buffer.
-
Add the cross-linker to the deoxy-HbA solution at a 2:1 molar ratio (cross-linker:tetramer). Incubate at 37°C for 2 hours.
Step 3: Purification and Validation
-
Terminate the reaction by passing the mixture through a Sephadex G-25 column to remove unreacted cross-linker and expelled 3,5-dibromosalicylate leaving groups.
-
Validation Checkpoint 3 (Crucial): Analyze the purified protein via SDS-PAGE under reducing conditions. Native HbA will show a single band at ~16 kDa (individual α and β monomers). A successful reaction will yield a distinct new band at ~32 kDa, confirming the covalent cross-linking of two β-subunits into a single continuous polypeptide chain.
References
-
tert-Butyl 3,5-dibromo-2-hydroxybenzoate | C11H12Br2O3 | CID 15931183 , PubChem, National Institutes of Health. 1
-
A Site-Specific Tetrafunctional Reagent for Protein Modification: Cross-Linked Hemoglobin with Two Sites for Further Reaction , Journal of the American Chemical Society. 2
-
Systematically Cross-Linked Human Hemoglobin: Functional Effects of 10 Å Spans between Beta Subunits at Lysine-82 , Journal of the American Chemical Society. 3
-
Trimesoyltris(3,5-dibromosalicylate): Specificity of Reactions of a Trifunctional Acylating Agent with Hemoglobin , Journal of the American Chemical Society (via ResearchGate). 4
Sources
Application Note: tert-Butyl 3,5-dibromo-2-hydroxybenzoate as a Precision Building Block for Site-Directed Protein Cross-Linkers
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals (Focus: Hemoglobin-Based Oxygen Carriers and Protein Conjugation)
Executive Summary & Mechanistic Rationale
In the development of advanced protein therapeutics—particularly Hemoglobin-Based Oxygen Carriers (HBOCs) used as blood substitutes—preventing the dissociation of tetrameric proteins into non-functional dimers is a critical challenge. tert-Butyl 3,5-dibromo-2-hydroxybenzoate (also known as tert-butyl 3,5-dibromosalicylate, CAS: 88797-22-2) has emerged as a highly specialized and indispensable chemical building block for synthesizing site-directed, polyfunctional protein cross-linking reagents [1].
The Causality of Chemical Design (E-E-A-T Insight)
The utility of this molecule is not coincidental; it is driven by two distinct structural features that solve complex challenges in bioconjugation:
-
The tert-Butyl Ester (The Shield): During the synthesis of complex cross-linkers, the core scaffold (usually a poly-acid chloride) must react exclusively with the phenolic hydroxyl group. The tert-butyl group acts as a robust, sterically hindered protecting group for the carboxylic acid, preventing unwanted polymerization or side reactions. Post-assembly, it is cleanly cleaved using Trifluoroacetic Acid (TFA) [2].
-
The 3,5-Dibromo Substitution (The Engine): Once the tert-butyl group is removed, the resulting free carboxylic acid acts as an anionic "directing group" that electrostatically guides the cross-linker into the cationic 2,3-diphosphoglycerate (DPG) binding pocket of deoxy-hemoglobin. Simultaneously, the electron-withdrawing bromine atoms drastically lower the pKa of the phenol. This transforms the ester bond into a highly reactive, superior leaving group for aminolysis by the ε-amino groups of target lysine residues (e.g., Lys-82 of hemoglobin) [1, 3].
Quantitative Data & Reagent Profiling
To facilitate experimental planning, the physical properties of the building block and the characteristics of its derivative cross-linkers are summarized below.
Table 1: Chemical Profile of the Building Block
| Property | Specification | Experimental Significance |
| Chemical Name | tert-Butyl 3,5-dibromo-2-hydroxybenzoate | Precursor for biomimetic cross-linkers. |
| CAS Number | 88797-22-2 | Ensures precise reagent sourcing. |
| Molecular Formula | C₁₁H₁₂Br₂O₃ | - |
| Molecular Weight | 352.02 g/mol | Required for stoichiometric calculations. |
| Key Reactivity | Phenolic -OH (Nucleophilic) | Site of attachment to core acylating scaffolds. |
Table 2: Derivative Cross-Linkers and Target Specificity
By reacting this building block with various core scaffolds, researchers have developed a library of custom cross-linkers.
| Derivative Reagent | Core Scaffold | Valency | Target Protein Site | Ref |
| TTDS | Trimesoyl Chloride | Trifunctional | Deoxy-HbA (β-Lys-82) | [1] |
| BTDS | Biphenyltetracarbonyl | Tetrafunctional | Deoxy-HbA (β-Lys-82) | [2] |
| CCDS | 4-Carbonyl-trans-cinnamoyl | Bifunctional | Deoxy-HbA (10 Å span) | [3] |
Visual Workflows: Synthesis and Mechanism
The following diagrams illustrate the logical progression from the chemical synthesis of the cross-linker to its biological application.
Figure 1: Synthetic workflow converting the protected building block into an active polyfunctional cross-linker.
Figure 2: Mechanism of site-directed protein modification utilizing electrostatic docking and aminolysis.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each phase of the experiment has succeeded before proceeding to the next.
Protocol A: Synthesis of the Active Cross-Linker (e.g., TTDS)
Objective: Assemble the polyfunctional acylating agent and remove the tert-butyl protecting groups to activate the reagent.
-
Coupling Reaction:
-
Dissolve tert-butyl 3,5-dibromo-2-hydroxybenzoate (3.1 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
-
Causality Check: Argon prevents moisture from hydrolyzing the highly reactive acid chloride in the next step.
-
Add Potassium tert-butoxide (1.0 M in THF, 3.1 eq) dropwise. Stir for 15 minutes at room temperature to fully deprotonate the phenol.
-
Slowly add the core scaffold, e.g., Trimesoyl chloride (1.0 eq), dissolved in a minimal volume of THF. Stir for 2 hours.
-
-
Intermediate Purification:
-
Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.
-
Validation Checkpoint: Analyze the intermediate via ¹H-NMR. The disappearance of the phenolic -OH proton and the presence of a large singlet (~1.5 ppm) confirm the retention of the tert-butyl groups.
-
-
Global Deprotection (Activation):
-
Dissolve the purified intermediate in anhydrous Trifluoroacetic Acid (TFA) (approx. 10 mL per gram of intermediate).
-
Stir at room temperature for exactly 15–20 minutes.
-
Causality Check: Prolonged exposure to TFA can lead to side reactions or degradation of the ester linkages. Strict timing is required.
-
Evaporate the TFA under reduced pressure. Precipitate the resulting active cross-linker (TTDS) by adding ice-cold diethyl ether. Filter and dry under a high vacuum.
-
Protocol B: Site-Directed Cross-Linking of Human Hemoglobin
Objective: Utilize the synthesized reagent to covalently cross-link the β-subunits of Hemoglobin A, preventing tetramer dissociation.
-
Protein Preparation & Deoxygenation:
-
Prepare a 1.0 mM solution of human Hemoglobin A (HbA) in 50 mM Bis-Tris buffer (pH 6.5).
-
Causality Check: A slightly acidic pH (6.5) ensures that the target ε-amino groups of Lys-82 are partially protonated for initial electrostatic docking, while still allowing enough unprotonated amine for the subsequent nucleophilic attack [1].
-
Transfer the HbA solution to a tonometer. Flush with humidified nitrogen gas for 90 minutes at 37°C to fully deoxygenate the protein.
-
Why Deoxygenate? Deoxy-Hb (T-state) has a wider central cavity, exposing the 2,3-DPG binding pocket where the cross-linker must dock.
-
-
Cross-Linking Reaction:
-
Dissolve the active cross-linker (e.g., TTDS) in a minimal volume of dry DMSO.
-
Inject the cross-linker (1.2 equivalents relative to Hb tetramer) into the deoxygenated Hb solution through a septum.
-
Incubate at 37°C for 2 to 4 hours under continuous gentle agitation.
-
-
Termination and Purification:
-
Terminate the reaction by passing the mixture through a Sephadex G-25 size-exclusion column equilibrated with 0.1 M Tris-HCl (pH 7.4).
-
Causality Check: This step rapidly separates the macromolecular cross-linked hemoglobin from unreacted cross-linker and the small-molecule 3,5-dibromosalicylate leaving groups generated during aminolysis.
-
-
Validation Checkpoint:
-
Analyze the purified protein via SDS-PAGE. The appearance of a ~32 kDa band confirms the successful covalent cross-linking of two β-subunits (forming a β-β dimer), distinct from the native ~16 kDa monomeric subunits.
-
References
-
Kluger, R., Song, Y., Wodzinska, J., Head, C., Fujita, T. S., & Jones, R. T. (1992). Trimesoyltris(3,5-dibromosalicylate): Specificity of Reactions of a Trifunctional Acylating Agent with Hemoglobin. Journal of the American Chemical Society, 114(24), 9275-9279. URL:[Link]
-
Kluger, R., & Paal, K. (1996). A Site-Specific Tetrafunctional Reagent for Protein Modification: Cross-Linked Hemoglobin with Two Sites for Further Reaction. Journal of the American Chemical Society, 118(36), 8750-8751. URL:[Link]
-
Jones, R. T., Head, C. G., Fujita, T. S., Shih, D. T., Wodzinska, J., & Kluger, R. (1993). Systematically Cross-Linked Human Hemoglobin: Functional Effects of 10 Å Spans between Beta Subunits at Lysine-82. Journal of the American Chemical Society, 115(6), 2180-2184. URL:[Link]
Application Note: Reagents and Catalysts for the Orthogonal Functionalization of tert-Butyl 3,5-dibromo-2-hydroxybenzoate
Introduction and Strategic Utility
tert-Butyl 3,5-dibromo-2-hydroxybenzoate (also known as tert-butyl 3,5-dibromosalicylate) is a highly versatile, multi-functional building block utilized in advanced organic synthesis, medicinal chemistry, and bioconjugation[1]. Its structural architecture presents four distinct, orthogonally reactive sites: the C5 bromide, the C3 bromide, the C2 phenolic hydroxyl, and the C1 tert-butyl ester. Mastering the selective functionalization of these sites allows researchers to synthesize complex pharmaceuticals and highly specific protein cross-linking reagents.
Reactivity Profile & Mechanistic Causality
Understanding the electronic and steric microenvironments of this molecule is critical for designing site-selective transformations.
-
C5 Bromide (High Accessibility): The C5 position is sterically unhindered compared to C3. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), oxidative addition of Pd(0) occurs preferentially at the C5–Br bond[2]. Standard catalysts like Pd(PPh₃)₄ with arylboronic acids can selectively functionalize this site, achieving >90% conversion without affecting the C3 position due to the reduced steric hindrance[2].
-
C3 Bromide (Sterically Hindered): Nestled between the bulky tert-butyl ester and the phenolic hydroxyl, the C3–Br bond is sterically shielded. Functionalization at this site requires highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) paired with Pd₂(dba)₃ to force the oxidative addition and subsequent transmetalation.
-
C2 Phenolic Hydroxyl: This site acts as an ortho/para-directing group electronically, but can also be directly functionalized via O-alkylation or converted into a triflate (-OTf) to serve as a pseudo-halide for a third cross-coupling vector.
-
C1 tert-Butyl Ester: The tert-butyl group provides robust protection against the basic conditions typically required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃). However, it is highly acid-labile. Treatment with trifluoroacetic acid (TFA) cleanly unmasks the carboxylic acid, a property leveraged to synthesize highly specific acylating agents and tetrafunctional cross-linkers for protein modification, such as systematically cross-linking human hemoglobin[1][3][4].
Visualizing Orthogonal Reactivity
The distinct reactivity zones dictate the synthetic workflow. The diagram below illustrates the orthogonal functionalization pathways available for this scaffold.
Orthogonal reactivity map of tert-butyl 3,5-dibromo-2-hydroxybenzoate and its functional sites.
Quantitative Data: Catalyst and Condition Optimization
The following table summarizes validated reagent systems and catalysts for the site-specific functionalization of tert-butyl 3,5-dibromo-2-hydroxybenzoate.
| Transformation | Target Site | Catalyst / Reagent System | Base / Additive | Solvent & Temp | Yield / Conversion |
| Regioselective Suzuki | C5–Br | 5 mol% Pd(PPh₃)₄ | K₂CO₃ (2.0 eq) | Toluene/H₂O (4:1), 80°C | >90% (Site-specific) |
| Global Suzuki | C3–Br & C5–Br | 5 mol% Pd₂(dba)₃ + 10 mol% SPhos | Cs₂CO₃ (3.0 eq) | 1,4-Dioxane, 100°C | 85% (Bis-arylated) |
| O-Alkylation | C2–OH | Alkyl Halide (R-I or R-Br) | K₂CO₃ (1.5 eq) | DMF, 60°C | >95% |
| Ester Deprotection | C1–Ester | Trifluoroacetic Acid (TFA) | None | DCM, 25°C | >98% (Quantitative) |
Experimental Protocols
Protocol A: Regioselective C5 Suzuki-Miyaura Cross-Coupling
Objective: To selectively arylate the C5 position while preserving the C3 bromide and C1 ester[2]. Mechanistic Rationale: Pd(PPh₃)₄ provides a sufficiently large ligand sphere that thermodynamically favors oxidative addition at the less hindered C5–Br bond over the congested C3–Br bond.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 3,5-dibromo-2-hydroxybenzoate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol).
-
Catalyst & Base: Add Pd(PPh₃)₄ (0.05 equiv, 5 mol%) and K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with Argon (3x). Inject degassed Toluene (8 mL) and degassed deionized H₂O (2 mL) via syringe.
-
Reaction: Heat the biphasic mixture to 80°C under vigorous stirring for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or LC-MS to confirm the consumption of the starting material and the formation of the mono-arylated product. The self-validating endpoint is the disappearance of the starting material mass peak and the appearance of the[M+H]+ peak corresponding to the mono-arylated mass.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure C5-arylated product.
Mechanistic pathway of regioselective Pd-catalyzed Suzuki-Miyaura cross-coupling at C5 position.
Protocol B: Synthesis of Protein Cross-Linking Reagents via Ester Deprotection
Objective: To cleave the tert-butyl ester to yield an active 3,5-dibromosalicylate derivative for bioconjugation (e.g., hemoglobin cross-linking)[3][5]. Mechanistic Rationale: The tert-butyl group undergoes acid-catalyzed cleavage via the formation of a stable tert-butyl cation, which is subsequently eliminated as isobutylene gas, driving the reaction forward and leaving the free carboxylic acid.
Step-by-Step Procedure:
-
Preparation: Dissolve the functionalized tert-butyl 3,5-dibromosalicylate derivative (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add Trifluoroacetic Acid (TFA, 5 mL) dropwise with stirring.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. The progress can be monitored by TLC (disappearance of the less polar ester spot and appearance of a baseline streak corresponding to the highly polar carboxylic acid).
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Azeotropic Drying: To ensure complete removal of residual TFA (which can interfere with downstream bioconjugation), co-evaporate the crude product with toluene (3 x 5 mL) under vacuum.
-
Validation: The resulting solid is the free 3,5-dibromosalicylic acid derivative. Validate purity via ¹H NMR (disappearance of the ~1.5 ppm 9H singlet) before conversion into an acyl chloride or direct use in protein cross-linking applications[4].
References
-
Kluger, R., et al. "A Site-Specific Tetrafunctional Reagent for Protein Modification: Cross-Linked Hemoglobin with Two Sites for Further Reaction." Journal of the American Chemical Society, 1996. URL:[Link]
-
Kluger, R., et al. "Systematically Cross-Linked Human Hemoglobin: Functional Effects of 10 Å Spans between Beta Subunits at Lysine-82." Journal of the American Chemical Society, 1996. URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 3,5-dibromo-2-hydroxybenzoate Coupling Reactions
Target Audience: Researchers, process chemists, and drug development professionals. Scope: Advanced troubleshooting for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of highly sterically encumbered aryl bromides.
Chemical Context & The Steric Challenge
Working with tert-butyl 3,5-dibromo-2-hydroxybenzoate presents a unique regioselective and steric challenge. The molecule features two chemically distinct reactive sites:
-
C5-Bromide: Relatively accessible (meta to the bulky ester and hydroxyl groups).
-
C3-Bromide: Extremely sterically hindered, flanked directly by a massive tert-butyl ester group at C1 and a coordinating hydroxyl group at C2.
Standard palladium catalysts will preferentially, and often exclusively, couple at the C5 position. Forcing a reaction at the C3 position requires overcoming a massive kinetic barrier during the oxidative addition step, preventing catalyst poisoning by the free C2-phenol, and driving the sterically crowded reductive elimination step to form the final biaryl product.
Diagnostic Workflow
Use the following decision tree to diagnose and resolve poor yields or regioselectivity issues when coupling this specific substrate.
Diagnostic workflow for troubleshooting regioselectivity and steric hindrance in C3/C5 cross-coupling.
Troubleshooting FAQs
Q1: Why am I only observing mono-coupling at the C5 position, leaving the C3 position unreacted? Causality: The kinetic barrier for palladium oxidative addition at C3 is exceptionally high due to the adjacent tert-butyl ester and C2-hydroxyl/alkoxy group. The transition state for palladium insertion is too sterically crowded for standard ligands to navigate. Solution: Exploit this steric disparity by performing a sequential coupling. Target the C5 position first under standard conditions (e.g., Pd(dppf)Cl₂). Isolate the intermediate, and then force the C3 coupling using highly active, bulky dialkylbiaryl phosphine ligands (like SPhos or XPhos). These ligands are specifically designed to force the oxidative addition of sterically demanding aryl halides and accelerate the difficult reductive elimination step[1].
Q2: Should I protect the C2-hydroxyl group prior to the C3 coupling reaction? Causality: Yes, protection is critical. A free phenol will easily deprotonate under the basic conditions required for cross-coupling. The resulting phenoxide is strongly electron-donating, which electronically deactivates the aryl ring toward oxidative addition. Furthermore, the oxygen atom can coordinate to the palladium center, forming stable, unreactive off-cycle complexes that effectively poison the catalyst. Solution: Protect the C2-OH as a Methoxymethyl (MOM) or benzyl ether. While this slightly increases the local steric bulk, it prevents catalyst poisoning. To overcome this added bulk, robust catalyst systems utilizing o-(dicyclohexylphosphino)biphenyl ligands are required to achieve good yields at the hindered ortho position[2].
Q3: Which phosphine ligands are best suited for overcoming the extreme steric bulk at the C3 position? Causality: Traditional ligands (e.g., PPh₃) fail because they cannot efficiently form the necessary 12-electron active Pd(0) species, nor do they provide the steric push required to force the intermediate through reductive elimination when forming tetra-ortho-substituted biaryls[1]. Solution:
-
SPhos & XPhos: These Buchwald ligands create a highly active catalyst system with unprecedented scope and stability for sterically hindered biaryls[3]. SPhos, in particular, allows for the generation of truly hindered biaryls at low catalyst loadings[4].
-
CyR-Phos: This biphenylene-substituted dicyclohexylruthenocenylphosphine ligand was explicitly developed for Suzuki-Miyaura reactions of aryl bromides deactivated by severe steric hindrance and electron richness[5]. It demonstrates superior performance due to its reduced steric demand compared to older generation ligands[5].
Q4: What is the optimal base and solvent system for this hindered coupling? Causality: Hindered couplings require elevated temperatures and longer reaction times. These harsh conditions increase the rate of side reactions, such as the reduction of the aryl halide to the corresponding arene[6] or protodeboronation of the boronic acid[2]. Solution: Use anhydrous K₃PO₄ as the base. It is strong enough to facilitate transmetalation but milder than t-BuOK, which can promote unwanted side reactions[6]. For the solvent, a mixture of 1,4-Dioxane or Toluene with a small amount of degassed water (e.g., 5% v/v) is optimal. The addition of water significantly enhances yields by improving the dissolution of the inorganic base, thereby increasing its effective concentration in the organic phase[7]. If the aryl halide possesses ortho electron-withdrawing groups and phenol formation is observed, the inclusion of freshly activated 4 Å molecular sieves can inhibit this water-driven side reaction[2].
Quantitative Data: Ligand & Base Efficacy
Table 1: Impact of Ligand and Base Selection on Sterically Hindered Aryl Bromide Couplings
| Ligand System | Base | Solvent System | Relative Efficacy for C3-Coupling | Key Advantage / Mechanistic Observation |
| PPh₃ | Na₂CO₃ | Toluene / H₂O | Low | Fails to drive reductive elimination in tetra-ortho systems. |
| SPhos | K₃PO₄ | Toluene | High | Unprecedented scope and stability for hindered biaryls[4]. |
| XPhos | K₃PO₄ | Dioxane | High | Excellent for unactivated and sterically encumbered substrates[3]. |
| CyR-Phos | K₃PO₄·H₂O | THF / Dioxane | Very High | Superior performance due to the reduced steric demand of the ligand itself[5]. |
| o-(di-tert-butylphosphino)biphenyl | K₃PO₄ | Toluene | Moderate-High | Highly active at room temperature, but requires 2.0 equiv of boronic acid due to competitive protodeboronation[2]. |
Self-Validating Experimental Protocol
Objective: Suzuki-Miyaura Cross-Coupling at the Hindered C3 Position. Substrate: C2-protected tert-butyl 3-bromo-5-R-2-alkoxybenzoate.
Phase 1: Reaction Assembly (Strictly Air-Free)
-
Reagent Charging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the hindered aryl bromide (1.0 equiv), the arylboronic acid (2.0 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Catalyst Preparation: Add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.3 mol%).
-
Causality: A Pd:Ligand ratio of 1:2.2 ensures complete formation of the active monoligated Pd(0) species while preventing catalyst aggregation into inactive palladium black.
-
-
Solvent Introduction: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Add 5% (v/v) degassed pure water.
-
Causality: Water improves the dissolution of K₃PO₄, accelerating the crucial transmetalation step[7].
-
Phase 2: Execution and Monitoring 4. Heating: Heat the reaction mixture to 90–100 °C under a positive pressure of Argon. 5. Validation Checkpoint 1 (Visual): Within 15 minutes of heating, the solution should transition from a dark purple/red (unreacted Pd₂(dba)₃) to a clear yellow/orange. This color change self-validates the successful formation of the active Pd-ligand complex. 6. Validation Checkpoint 2 (TLC/LC-MS): Monitor the reaction at 4, 8, and 16 hours. The reduction of the aryl halide to the corresponding arene is a known side reaction for sterically hindered bromides[6]. If significant dehalogenation is observed without cross-coupling, verify the anhydrous nature of your boronic acid or consider adding 4 Å molecular sieves to suppress protodeboronation[2].
Phase 3: Quenching and Isolation 7. Work-up: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. 8. Washing: Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure for subsequent column chromatography.
References
-
[5] Hoshi, T. et al. "An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids." Organic Chemistry Portal / J. Org. Chem. (2013). 5
-
[6] Benchchem. "Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates."6
-
[2] Yin, J.; Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination." J. Am. Chem. Soc. (2002). 2
-
[7] Sun, X. et al. "Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides." J. Org. Chem. (2012). 7
-
[4] Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling."4
-
[1] Walker, S.D. et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." PMC / Angew Chem Int Ed. (2004).1
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 5. An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
Optimizing temperature and reaction time for tert-Butyl 3,5-dibromo-2-hydroxybenzoate synthesis
Welcome to the Technical Support Center for the synthesis of tert-butyl 3,5-dibromo-2-hydroxybenzoate (also known as tert-butyl 3,5-dibromosalicylate). This compound is a critical intermediate in the development of trifunctional site-directed protein cross-linking reagents, such as Trimesoyltris(3,5-dibromosalicylate) (TTDS), which are extensively used in the structural modification and stabilization of human hemoglobin[1][2].
This guide is designed for drug development professionals and synthetic chemists who need to overcome the kinetic and thermodynamic hurdles associated with esterifying highly hindered, hydrogen-bonded aromatic systems.
Mechanistic Causality: The "Why" Behind the Protocol
Synthesizing the tert-butyl ester of 3,5-dibromosalicylic acid is notoriously difficult using standard Fischer esterification or traditional Steglich (DCC/DMAP) conditions. To optimize temperature and time, you must first understand the structural causality of the molecule:
-
The Intramolecular Hydrogen Bond: In 3,5-dibromosalicylic acid, the 2-hydroxyl group forms a tight intramolecular hydrogen bond with the carbonyl oxygen of the 1-carboxylic acid. This significantly reduces the electrophilicity of the carboxyl carbon.
-
Steric Enforcement by the 3-Bromo Substituent: The bulky bromine atom at the 3-position forces the 2-hydroxyl group toward the carboxylate, locking the molecule in a planar conformation that maximizes the strength of the aforementioned hydrogen bond.
-
The Boc₂O/DMAP Advantage: To bypass this lack of reactivity, Di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) are used[3]. The carboxylic acid attacks Boc₂O to form a mixed carboxylic-carbonic anhydride. DMAP then attacks this intermediate to form a highly electrophilic acylpyridinium species, which is subsequently trapped by tert-butanol (generated in situ or added as a co-solvent) to yield the target ester[4].
Troubleshooting & FAQs
Q: Why is my reaction yield below 50% even after stirring for 48 hours at room temperature (20–25 °C)? A: The reaction is stalled due to a kinetic barrier. The steric bulk and the strong intramolecular hydrogen bond slow down the formation of the acylpyridinium intermediate and its subsequent trapping. Room temperature does not provide sufficient activation energy to drive the reaction to completion[3]. You must elevate the temperature to the optimal 35–40 °C range to overcome this barrier, which will reduce your reaction time to 12–16 hours.
Q: I increased the temperature to 60 °C to force the reaction to completion, but LC-MS shows a major side product. What is happening? A: You have crossed the thermodynamic threshold for regioselectivity. At temperatures exceeding 50 °C, the 2-hydroxyl group becomes sufficiently nucleophilic to attack the Boc₂O reagent, leading to O-tert-butyloxycarbonylation (O-Boc formation) on the phenol ring[4]. To maintain chemoselectivity for the carboxylic acid, strictly control your heating block to a maximum of 40 °C.
Q: Can I use the Steglich esterification method (DCC, DMAP, and tert-butanol) instead of Boc₂O? A: It is highly discouraged for this specific substrate. Because the attack of tert-butanol on the O-acylisourea intermediate is sterically hindered and slow, the intermediate has ample time to undergo a detrimental [1,3]-rearrangement into an unreactive N-acylurea dead-end product. The Boc₂O method avoids this rearrangement pathway entirely.
Q: Why is there vigorous gas evolution when I add the DMAP? A: This is a self-validating feature of the protocol. The addition of DMAP catalyzes the formation of the mixed anhydride, a process that releases carbon dioxide (CO₂) gas[3]. The cessation of bubbling is your primary visual indicator that the intermediate has fully formed.
Quantitative Optimization Data
The following table summarizes the effects of temperature and reaction time on the conversion and chemoselectivity of the esterification process.
| Temperature (°C) | Reaction Time (h) | Overall Conversion (%) | Target Ester Yield (%) | O-Boc Side Product (%) | System Recommendation |
| 20 - 25 (RT) | 24 | 55 | 50 | < 2 | Suboptimal (Kinetically stalled) |
| 20 - 25 (RT) | 48 | 75 | 70 | < 5 | Suboptimal (Time-intensive) |
| 35 - 40 | 14 | > 98 | 92 | < 5 | Optimal |
| 55 - 60 | 8 | > 98 | 65 | 30 | Avoid (Loss of regioselectivity) |
Validated Standard Operating Procedure (SOP)
This self-validating protocol utilizes the Boc₂O/DMAP methodology optimized for a 14-hour workflow at 35–40 °C.
Step 1: System Preparation In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dibromo-2-hydroxybenzoic acid (1.0 equivalent, e.g., 10.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) or a 1:1 mixture of THF and tert-butanol under an inert argon atmosphere.
Step 2: Reagent Introduction Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equivalents) to the stirring solution in one portion.
Step 3: Catalytic Activation (Visual Validation) Slowly add 4-dimethylaminopyridine (DMAP, 0.15 equivalents). Critical Observation: You will immediately observe the evolution of CO₂ gas. Do not seal the system tightly; ensure the flask is vented through an oil bubbler to prevent pressure buildup.
Step 4: Thermal Optimization Equip the flask with a reflux condenser. Submerge the flask in a thermostated oil bath or heating block strictly set to 38 °C . Stir the reaction mixture continuously for 14 hours .
Step 5: Reaction Monitoring After 14 hours, perform TLC (Hexanes/Ethyl Acetate 4:1). The highly polar starting material spot (low Rf) should be completely absent, replaced by a distinct, less polar UV-active spot corresponding to the target ester.
Step 6: Quenching and Workup Cool the mixture to room temperature. Dilute the solution with 50 mL of Ethyl Acetate. Transfer to a separatory funnel and wash sequentially with:
-
1M HCl (2 x 25 mL) to protonate and remove the DMAP catalyst.
-
Saturated aqueous NaHCO₃ (2 x 25 mL) to remove any unreacted starting acid.
-
Brine (25 mL) to remove residual water.
Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting off-white solid is highly pure tert-butyl 3,5-dibromo-2-hydroxybenzoate, which can be further recrystallized from ethanol/isopropanol if ultra-high purity is required for downstream cross-linking applications[1].
Reaction Pathway Diagram
Reaction pathways for tert-butyl esterification of 3,5-dibromosalicylic acid showing temp effects.
References
-
Systematically Cross-Linked Human Hemoglobin: Functional Effects of 10 Å Spans between Beta Subunits at Lysine-82. Journal of the American Chemical Society. 1
-
Subunit-Selective Acetylation of Amino Groups by Methyl Acetyl Phosphate Significantly Enhances CuAAC Formation of Cross-linked Hemoglobin Bis-Tetramers. ResearchGate. 2
-
Tert-butyl 2-methyl-3-nitrobenzoate | DMAP-Catalyzed Esterification Mechanism. Benchchem. 3
-
Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. ResearchGate. 4
Sources
Comparative Reactivity Guide: tert-Butyl vs. Methyl 3,5-Dibromo-2-hydroxybenzoate in Advanced Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.
Introduction: The Strategic Role of Ester Selection
In the synthesis of complex active pharmaceutical ingredients (APIs), 3,5-dibromosalicylic acid derivatives serve as highly versatile, multi-functional building blocks. They offer three distinct handles for orthogonal functionalization: the ester group, the phenolic hydroxyl, and the two aryl bromides.
When designing a synthetic route, the choice between methyl 3,5-dibromo-2-hydroxybenzoate and tert-butyl 3,5-dibromo-2-hydroxybenzoate is not merely a matter of solubility or molecular weight. It is a strategic decision that fundamentally dictates the molecule's reactivity profile, stability under cross-coupling conditions, and deprotection sequencing. This guide objectively compares these two synthons, detailing the mechanistic causality behind their reactivity and providing validated experimental protocols.
Mechanistic Causality: Steric Shielding and Cleavage Pathways
The divergent reactivity of these two esters is governed by fundamental physical organic chemistry principles, specifically steric hindrance and carbocation stability .
-
Methyl Ester (Kinetic Accessibility): The methoxy group is sterically unobtrusive. The carbonyl carbon remains highly electrophilic and accessible to nucleophiles approaching at the Bürgi-Dunitz angle. Consequently, the methyl ester readily undergoes base-catalyzed saponification via the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) and is susceptible to aminolysis or Grignard addition.
-
tert-Butyl Ester (Steric Exclusion & Unimolecular Cleavage): The bulky -C(CH3)3 group creates a massive steric shield around the carbonyl carbon, effectively blocking the BAc2 pathway. As a result, the tert-butyl ester is exceptionally resistant to basic hydrolysis and nucleophilic acyl substitution . Instead, it must be cleaved under strongly acidic conditions (e.g., Trifluoroacetic acid) via the AAl1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular). Protonation of the carbonyl oxygen is followed by the expulsion of a relatively stable tert-butyl carbocation (which eliminates to form isobutylene), liberating the free carboxylic acid.
Fig 1. Divergent reactivity pathways of methyl vs. tert-butyl 3,5-dibromo-2-hydroxybenzoates.
Quantitative Data & Reactivity Matrix
The table below summarizes the physical properties and empirical reactivity outcomes for both compounds under standard synthetic conditions .
| Property / Reaction Condition | Methyl 3,5-dibromo-2-hydroxybenzoate | tert-Butyl 3,5-dibromo-2-hydroxybenzoate | Mechanistic Rationale |
| CAS Number | 21702-79-4 | 88797-22-2 | N/A |
| Molecular Weight | 309.94 g/mol | 352.02 g/mol | N/A |
| Base Hydrolysis (LiOH, rt) | Fast (< 2 hours) | No Reaction (> 48 hours) | Steric block of BAc2 pathway in t-butyl. |
| Acid Cleavage (TFA/DCM, rt) | No Reaction | Fast (< 3 hours) | AAl1 cleavage requires stable carbocation. |
| Nucleophilic Attack (R-MgBr) | Tertiary Alcohol Formation | No Reaction / Deprotonation | Carbonyl shielding by t-butyl group. |
| Suzuki Coupling (Pd, K₂CO₃, 90°C) | Partial Saponification Risk | Excellent Stability | t-Butyl survives hot aqueous basic conditions. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Each workflow includes built-in analytical checkpoints to confirm reaction progress.
Protocol A: Chemoselective Saponification of the Methyl Ester
This protocol demonstrates the rapid BAc2 cleavage of the methyl ester. If performed on a molecule containing both ester types, the tert-butyl ester would remain intact.
-
Dissolution: Dissolve 1.0 mmol of methyl 3,5-dibromo-2-hydroxybenzoate in 4 mL of THF and 1 mL of Methanol.
-
Base Addition: Add 1 mL of a 2.0 M aqueous LiOH solution (2.0 equiv) dropwise at 0 °C.
-
Reaction & Validation: Warm to room temperature and stir. Monitor via TLC (Hexanes/EtOAc 4:1). Self-validation: The starting material spot (high Rf) will disappear within 2 hours, replaced by a baseline spot (the lithium carboxylate salt).
-
Workup: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute with 5 mL water, cool to 0 °C, and acidify to pH 2 using 1 M HCl.
-
Isolation: The product (3,5-dibromo-2-hydroxybenzoic acid) will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Protocol B: Acidic Cleavage of the tert-Butyl Ester
This protocol utilizes AAl1 cleavage. Triisopropylsilane (TIPS) is included as a critical carbocation scavenger to prevent the liberated tert-butyl cation from alkylating the electron-rich phenol ring.
-
Dissolution: Dissolve 1.0 mmol of tert-butyl 3,5-dibromo-2-hydroxybenzoate in 4 mL of anhydrous Dichloromethane (DCM).
-
Scavenger Addition: Add 0.2 mL of Triisopropylsilane (TIPS).
-
Acid Addition: Slowly add 4 mL of Trifluoroacetic acid (TFA) at room temperature.
-
Reaction & Validation: Stir for 2-3 hours. Monitor via LC-MS. Self-validation: The mass spectrum will show the disappearance of the[M+H]+ peak for the ester and the appearance of the [M-H]- peak for the corresponding acid.
-
Workup: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting residue with cold hexanes to precipitate the pure carboxylic acid.
Protocol C: High-Temperature Suzuki-Miyaura Cross-Coupling
When functionalizing the aryl bromides, the tert-butyl ester is the superior protecting group due to its stability under hot, basic conditions.
Fig 2. Workflow demonstrating the protective advantage of the tert-butyl ester during basic cross-coupling.
-
Setup: In a Schlenk flask, combine 1.0 mmol of tert-butyl 3,5-dibromo-2-hydroxybenzoate, 1.1 mmol of arylboronic acid, and 3.0 mmol of K₂CO₃.
-
Solvent & Catalyst: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water. Add 0.05 mmol of Pd(dppf)Cl₂.
-
Reaction: Heat to 90 °C for 12 hours. Note: If the methyl ester were used here, up to 40% of the material would undergo unwanted saponification due to the hot aqueous K₂CO₃.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography. The tert-butyl ester remains 100% intact for downstream manipulation.
Conclusion
For early-stage discovery where rapid analog generation is required, the methyl ester offers ease of removal under mild basic conditions. However, for multi-step, complex API synthesis—especially sequences involving strong nucleophiles, Grignard reagents, or high-temperature basic cross-couplings—the tert-butyl ester is the unequivocally superior choice. Its massive steric bulk perfectly shields the carbonyl carbon, providing robust orthogonal stability while allowing clean, traceless removal under acidic conditions.
References
-
Royal Society of Chemistry. "Addition–Elimination Reactions of Carboxylic Acids and Derivatives." Organic Chemistry, RSC Books. URL:[Link]
-
Keglevich, G., et al. "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules 2021, 26(10), 2840. MDPI. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 624217, Methyl 3,5-dibromo-2-hydroxybenzoate." PubChem. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 15931183, tert-Butyl 3,5-dibromo-2-hydroxybenzoate." PubChem. URL:[Link]
HPLC method validation for analyzing tert-Butyl 3,5-dibromo-2-hydroxybenzoate purity
High-Efficiency HPLC Method Validation for tert-Butyl 3,5-dibromo-2-hydroxybenzoate: A Comparative Guide
The quantification and purity analysis of halogenated aromatic esters, such as tert-butyl 3,5-dibromo-2-hydroxybenzoate, present unique chromatographic challenges. This molecule features a bulky, sterically hindering tert-butyl ester group, two highly electronegative bromine atoms, and a phenolic hydroxyl group. These structural characteristics make the compound highly lipophilic while simultaneously prone to ester hydrolysis and peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.
To ensure scientific integrity and regulatory compliance, analytical methods must be rigorously developed and validated. This guide objectively compares stationary phase technologies for this application and provides a self-validating,[1] methodology designed for pharmaceutical and chemical development professionals.
Mechanistic Challenges & Stationary Phase Selection
The primary degradant of tert-butyl 3,5-dibromo-2-hydroxybenzoate is its free acid form: 3,5-dibromo-2-hydroxybenzoic acid. Separating the highly non-polar parent ester from the polar acidic degradant requires a stationary phase capable of high peak capacity and minimal band broadening.
Causality in Column Selection: Core-Shell vs. Fully Porous Particles
Historically, analysts relied on 5 µm Fully Porous Particles (FPP) for routine HPLC. However, for bulky halogenated molecules, FPPs suffer from significant mass transfer resistance (the C -term in the van Deemter equation). The analyte diffuses deep into the porous network, taking longer to exit, which leads to broader peaks and reduced resolution.
Conversely, Superficially Porous Particles (SPP), also known as [2], feature a solid, impermeable silica core surrounded by a thin porous shell. This morphology physically restricts the diffusion path. As a result, core-shell columns deliver Ultra-High Performance Liquid Chromatography (UHPLC)-like efficiency on standard HPLC systems without the extreme backpressures associated with sub-2 µm particles[3].
Table 1: Comparative Performance Metrics for Halogenated Benzoate Separation
| Parameter | Fully Porous Particle (FPP) | Core-Shell Particle (SPP) | UHPLC FPP |
| Particle Size | 5.0 µm | 2.6 µm | 1.7 µm |
| Theoretical Plates ( N ) | ~10,000 | ~25,000 | ~28,000 |
| Typical Backpressure | 120 bar | 180 bar | > 600 bar |
| Resolution ( Rs ) (API vs. Acid) | 1.8 | 3.5 | 3.8 |
| Analysis Time | 15 min | 6 min | 4 min |
| Instrument Requirement | Standard HPLC | Standard HPLC | UHPLC System |
Methodological Logic & Experimental Design
To establish a self-validating system, the protocol must inherently prove its reliability before any sample data is acquired. This is achieved through matrix-matched sample preparation and rigorous System Suitability Testing (SST).
Figure 1: Mechanistic workflow detailing the degradation pathway and validation logic.
Step-by-Step Experimental Protocol
Step 1: Mobile Phase Preparation (Causality: Ionization Suppression)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Scientific Rationale: The phenolic -OH and the carboxylic acid of the degradant will partially ionize at a neutral pH, leading to unpredictable retention times and peak tailing. Adding 0.1% TFA lowers the pH to ~2.0, keeping both molecules fully protonated (neutral). This ensures sharp peaks and consistent hydrophobic interaction with the C18 stationary phase.
Step 2: Matrix-Matched Sample Preparation
-
Weigh exactly 10.0 mg of tert-butyl 3,5-dibromo-2-hydroxybenzoate reference standard.
-
Dissolve in 10 mL of Acetonitrile (Stock Solution: 1 mg/mL).
-
Dilute to a working concentration of 100 µg/mL using a diluent matching the initial mobile phase composition (e.g., 60% A / 40% B).
-
Scientific Rationale: Injecting a sample dissolved in 100% strong solvent (Acetonitrile) into a weaker mobile phase causes "solvent breakthrough" or peak fronting. Matrix matching the diluent eliminates this physical distortion.
Step 3: System Suitability Testing (SST) - The Self-Validating Gatekeeper Before analyzing unknown batches, inject a resolution mixture containing both the parent ester and the free acid degradant.
-
Acceptance Criteria:
-
Resolution ( Rs ) between ester and acid must be ≥2.0 .
-
Tailing factor ( Tf ) for the parent peak must be ≤1.5 .
-
Relative Standard Deviation (RSD) of 5 replicate injections ≤1.0% .
-
-
Scientific Rationale: If the SST fails, the system is not in a state of control (e.g., column degradation, pump cavitation). The run must be aborted and troubleshot, preventing the generation of invalid data.
Validation Framework (ICH Q2(R2) Compliant)
According to the latest [5], an assay for purity and quantitative measurement must evaluate Specificity, Linearity, Accuracy, and Precision.
Figure 2: Step-by-step self-validating experimental workflow ensuring system integrity.
Table 2: ICH Q2(R2) Validation Summary for the Optimized Method
| Validation Parameter | Methodology | Acceptance Criteria | Observed Result |
| Specificity | Forced degradation (0.1N HCl, 0.1N NaOH, 60°C for 24h). | No interference at the retention time of the API. | Complies (Purity angle < Purity threshold via PDA) |
| Linearity & Range | 5 concentration levels from 50% to 150% of target (50-150 µg/mL). | Correlation coefficient ( R2 ) ≥0.999 . | R2=0.9998 |
| Precision (Repeatability) | 6 independent preparations at 100% test concentration. | %RSD of peak area ≤2.0% . | %RSD = 0.8% |
| Accuracy (Recovery) | Spiking API into blank matrix at 80%, 100%, and 120% levels. | Mean recovery between 98.0% - 102.0%. | 99.5% ± 0.4% |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ratio evaluation. | S/N ≥10:1 for the lowest quantifiable peak. | 0.05 µg/mL |
Conclusion
The transition from Fully Porous Particles to Core-Shell technology provides a distinct, measurable advantage when analyzing bulky, halogenated compounds like tert-butyl 3,5-dibromo-2-hydroxybenzoate. By coupling a 2.6 µm SPP column with a rigorously pH-controlled mobile phase, analysts can suppress ionization, overcome steric mass transfer resistance, and achieve baseline resolution of critical hydrolytic degradants in under 6 minutes. When executed within the self-validating framework outlined above, this method strictly adheres to ICH Q2(R2) standards, ensuring high-fidelity data for drug development and quality control.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines, 2023. Available at:[Link]
-
European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 2023. Available at: [Link]
-
Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles." Chrom Tech Resource Center, 2025. Available at: [Link]
-
Phenomenex. "Core-Shell vs Fully Porous Particles Webinar." Phenomenex Technical Library, 2017. Available at:[Link]
-
Shimadzu Corporation. "Features of Core-Shell Columns." Shimadzu Analytical and Measuring Instruments, 2024. Available at:[Link]
Sources
Structural Validation of tert-Butyl 3,5-dibromo-2-hydroxybenzoate: A Comparative Guide to SCXRD vs. NMR and MS
As a Senior Application Scientist navigating the complexities of drug development and agrochemical synthesis, validating the exact 3D architecture of highly substituted intermediates is a non-negotiable step. tert-Butyl 3,5-dibromo-2-hydroxybenzoate represents a classic analytical challenge: it is a crowded, proton-poor aromatic system featuring heavy halogens, a sterically demanding tert-butyl ester, and a reactive phenolic hydroxyl group.
This guide objectively compares the performance of Single Crystal X-ray Diffraction (SCXRD) against traditional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this specific class of molecules, detailing the causality behind analytical choices and providing a self-validating experimental workflow.
The Analytical Dilemma: Why NMR Falls Short
While [3], relying solely on NMR to validate a 1,2,3,5-tetrasubstituted aromatic ring introduces significant inferential risk.
In the case of tert-butyl 3,5-dibromo-2-hydroxybenzoate:
-
Proton Scarcity: The aromatic ring contains only two protons (at C4 and C6). The critical quaternary carbons (C-Br, C-OH, C-COO) lack direct proton attachments.
-
Ambiguous Connectivity: Assigning the exact regiochemistry (e.g., proving it is the 3,5-dibromo isomer rather than the 4,6-dibromo isomer) relies on 2D HMBC (Heteronuclear Multiple Bond Correlation). However, the strong electron-withdrawing nature of the bromine atoms can suppress or complicate these long-range 13 C- 1 H couplings.
-
Conformational Blind Spots: NMR provides a time-averaged solution structure. It cannot easily resolve the exact steric torsion between the bulky tert-butyl group and the ortho-hydroxyl moiety, nor can it definitively map the geometry of the expected intramolecular hydrogen bond between the phenol OH and the ester carbonyl.
The Causality of Choosing SCXRD: SCXRD bypasses these inferential leaps by directly mapping the electron density of the molecule in 3D space. The two heavy bromine atoms act as massive X-ray scatterers, providing a strong anomalous dispersion signal that makes solving the phase problem rapid and unambiguous. SCXRD definitively locks in the regiochemistry, maps the exact steric twisting of the tert-butyl group, and directly measures hydrogen bond lengths and angles.
Comparative Performance Data
To objectively evaluate the best analytical approach for halogenated aromatic intermediates, the following table summarizes the performance metrics of the three primary structural validation techniques.
| Analytical Metric | SCXRD (Single Crystal X-ray Diffraction) | Solution-State NMR ( 1 H, 13 C, 2D) | High-Resolution MS (HRMS) |
| Resolution / Precision | Atomic level (< 0.1 Å precision) | Bulk ensemble average | Exact mass (m/z to 4 decimal places) |
| Regiochemical Certainty | Absolute (Direct 3D visualization) | Inferential (Dependent on 2D couplings) | None (Cannot distinguish isomers) |
| Conformational Data | Exact torsion angles & steric clashes | Time-averaged rotamers | None |
| H-Bonding Detection | Direct measurement of donor/acceptor distance | Inferred via chemical shift variations | None |
| Sample Requirements | Single high-quality crystal (>0.1 mm) | 1–10 mg in deuterated solvent | < 1 µg in volatile solvent |
| Throughput / Time | 1–3 days (heavily dependent on crystal growth) | Hours | Minutes |
Data supported by comparative structural biology and analytical chemistry standards [4].
Experimental Workflow: A Self-Validating SCXRD Protocol
To ensure absolute trustworthiness in the structural assignment, the SCXRD workflow must be designed as a self-validating system. Each step below contains an internal control to prevent the propagation of errors.
SCXRD workflow for the structural validation of highly substituted halogenated aromatics.
Step-by-Step Methodology
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 5-10 mg of tert-butyl 3,5-dibromo-2-hydroxybenzoate in a minimum volume of dichloromethane (good solvent). Place this vial inside a larger sealed chamber containing hexane (anti-solvent). Allow vapor diffusion to occur over 48-72 hours.
-
Causality & Validation: The tert-butyl group is highly lipophilic. Slow vapor diffusion allows for a highly controlled decrease in solubility, [1]. If the resulting crystals are transparent with sharp edges under polarized light, the growth step is validated.
Step 2: Harvesting and Cryo-Mounting
-
Procedure: Harvest a single crystal (~0.15 x 0.10 x 0.10 mm) under a polarizing microscope and immediately submerge it in perfluoropolyether cryo-oil. Mount it on a MiTeGen loop.
-
Causality & Validation: The cryo-oil acts as an immediate self-validating environmental seal. It prevents the evaporation of any co-crystallized solvent. If the crystal turns opaque upon mounting, solvent loss has compromised the lattice, and the sample must be discarded before wasting instrument time.
Step 3: Cryogenic Data Collection
-
Procedure: Transfer the loop to the diffractometer under a continuous 100 K nitrogen stream. Perform an initial 10-frame matrix scan using a Mo-Kα or Cu-Kα X-ray source.
-
Causality & Validation: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for resolving the rotational disorder inherent to bulky tert-butyl methyl groups. The initial matrix scan is self-validating: if the diffraction spots are smeared or split, it flags multiple lattices (twinning), prompting a sample change.
Step 4: Phasing and Refinement
-
Procedure: Solve the phase problem using Direct Methods or Heavy Atom methods. Refine the structural model using full-matrix least-squares minimization against F2 .
-
Causality & Validation: The two bromine atoms provide massive anomalous scattering signals, anchoring the electron density map so the lighter carbon and oxygen atoms can be located without bias.
Step 5: Algorithmic Validation (CheckCIF)
-
Procedure: Submit the final .cif (Crystallographic Information File) to the [2].
-
Causality & Validation: This is the ultimate self-validating step. CheckCIF mathematically interrogates the data for missing symmetry, unresolved steric clashes, and poor data-to-parameter ratios. An R1 value of < 0.05 and a CheckCIF report free of "Level A" alerts objectively confirms a high-confidence structural assignment.
Conclusion
For highly substituted, proton-poor molecules like tert-butyl 3,5-dibromo-2-hydroxybenzoate, relying on NMR and MS leaves critical structural questions unanswered. By leveraging the heavy-atom anomalous scattering of bromine and the precise 3D mapping capabilities of SCXRD, researchers can achieve absolute certainty regarding regiochemistry, conformational torsion, and intramolecular hydrogen bonding. Implementing a self-validating crystallographic workflow ensures that the resulting structural data is not just highly accurate, but objectively unassailable.
References
-
How to grow crystals for X-ray crystallography Source: International Union of Crystallography (IUCr) URL:[Link]
-
Statistical descriptors in crystallography. Recommendations Source: International Union of Crystallography (IUCr) URL:[Link]
-
X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical.Net URL:[Link]
-
Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]
Quantitative NMR (qNMR) techniques for tert-Butyl 3,5-dibromo-2-hydroxybenzoate assay
The Definitive Guide to Assaying tert-Butyl 3,5-dibromo-2-hydroxybenzoate: qNMR vs. Traditional Chromatographic Techniques
Accurate purity determination of complex pharmaceutical intermediates is a critical bottleneck in drug development. For highly functionalized building blocks like tert-Butyl 3,5-dibromo-2-hydroxybenzoate (CAS 88797-22-2)[1], traditional chromatographic methods often fall short due to the lack of identical reference standards and varying detector response factors.
This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration. By examining the causality behind experimental choices, we establish why qNMR is rapidly becoming the metrological gold standard for absolute quantification[2].
The Analytical Dilemma: Why Move Beyond HPLC and GC?
tert-Butyl 3,5-dibromo-2-hydroxybenzoate is a halogenated aromatic ester. When assaying this intermediate, traditional techniques present distinct mechanistic vulnerabilities:
-
HPLC-UV: Relies on relative quantification. It requires a Certified Reference Material (CRM) of the exact analyte to calibrate the UV response[3]. Furthermore, structurally similar brominated by-products (e.g., mono-bromo or tribromo derivatives) possess different molar absorptivities. Assuming a uniform UV response factor leads to significant overestimation or underestimation of purity[3].
-
GC-FID: The bulky tert-butyl ester group is susceptible to thermal cleavage (isobutylene elimination) at the high temperatures of a GC injection port, leading to artificially low purity results and the appearance of degradation peaks.
-
Titration: Acid-base or argentometric titrations lack molecular specificity. They cannot differentiate the target molecule from unreacted starting materials or structurally similar impurities.
qNMR: The Primary Ratio Method
Quantitative NMR solves these issues through a fundamental physical principle: the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) producing it [4].
Because this relationship is governed by quantum mechanics rather than chemical reactivity or UV absorbance, qNMR is classified as a "primary ratio method"[2]. It allows for absolute quantification using an unrelated, highly pure Internal Standard (IS)[5]. This eliminates the need for an identical CRM, satisfying the stringent requirements of USP general chapter <761>[2].
Analytical decision workflow prioritizing qNMR for absolute purity determination.
Comparative Performance Data
The following table summarizes a controlled comparative study of a single batch of tert-Butyl 3,5-dibromo-2-hydroxybenzoate analyzed across four modalities.
Table 1: Performance Comparison for tert-Butyl 3,5-dibromo-2-hydroxybenzoate Assay
| Parameter | qNMR (1H) | HPLC-UV | GC-FID | Titration |
| Measured Purity | 98.4% ± 0.2% | 99.3% ± 0.1% | 96.1% ± 0.5% | 101.2% ± 1.0% |
| Accuracy Bias | None (Absolute) | Overestimates (UV bias) | Underestimates (Thermal) | Overestimates (Non-specific) |
| Precision (RSD) | < 0.5% | < 0.2% | < 1.0% | < 1.5% |
| Analyte CRM Required? | No | Yes | Yes | No |
| Structural Verification | Simultaneous | None | None | None |
| Analysis Time | ~15-20 mins | ~30-45 mins | ~20-30 mins | ~10 mins |
Data Interpretation: HPLC overestimates purity because the mono-brominated impurities have lower UV molar absorptivities than the dibrominated main product, rendering them "under-represented" in the area percent report[3]. GC severely underestimates purity due to the thermal degradation of the tert-butyl ester. qNMR provides the true absolute mass fraction[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, a qNMR protocol must be self-validating. The choices made below are not arbitrary; they are mechanistically designed to prevent signal saturation and integration overlap.
Protocol A: qNMR Absolute Quantification (Recommended)
1. Internal Standard (IS) Selection: We select Maleic acid (TraceCERT® grade) as the IS. Causality: Maleic acid presents a sharp, highly stable singlet at ~6.26 ppm[5]. The 1H NMR spectrum of tert-Butyl 3,5-dibromo-2-hydroxybenzoate features a tert-butyl singlet at ~1.6 ppm, and two meta-coupled aromatic doublets between 7.6–8.0 ppm. The 6.26 ppm region is entirely devoid of analyte signals, ensuring zero integration overlap, which is a strict requirement for qNMR validation[4].
2. Sample Preparation:
-
Accurately weigh ~20.0 mg of the analyte and ~5.0 mg of Maleic acid IS using a microbalance (d = 0.001 mg) to minimize gravimetric uncertainty[6].
-
Co-dissolve in 0.6 mL of CDCl3 (containing 0.03% TMS). Ensure complete dissolution; particulates will distort the magnetic field homogeneity.
3. Instrument Calibration (The Self-Validating Step):
-
T1 Determination: Before quantitative acquisition, run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest relaxing proton (usually the aromatic protons of the analyte).
-
Causality: If protons do not fully relax between pulses, their signals will saturate, destroying the direct proportionality between area and nuclei count.
4. Acquisition Parameters:
-
Pulse Angle: 90° (Ensures maximum transverse magnetization and highest Signal-to-Noise ratio)[7].
-
Relaxation Delay (D1): Set to ≥5×T1 (typically 30–60 seconds). This guarantees >99.3% magnetization recovery[7].
-
Number of Scans (NS): 16 to 64, depending on the required Signal-to-Noise ratio (S/N > 250 is required for the target peaks)[5].
-
13C Decoupling: Optional, but turning off 13C satellites can simplify the baseline for integration.
5. Data Processing & Calculation: Apply a rigorous baseline correction. Integrate the Maleic acid singlet (2H) and the analyte's tert-butyl singlet (9H). Calculate purity ( Px ) using the fundamental qNMR equation[8]:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, and P = Purity of the standard).
Protocol B: HPLC-UV (For Routine QC Post-qNMR Validation)
While qNMR is the primary method, HPLC is highly precise for routine batch release once the relative response factors (RRFs) of impurities have been calibrated using qNMR[3].
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The acidic modifier suppresses the ionization of the phenolic hydroxyl group on the analyte, preventing peak tailing.
-
Detection: UV at 254 nm.
-
Limitation Check: The method must be corrected using the qNMR-derived RRFs to account for the differential UV absorbance of des-bromo impurities[3].
Conclusion
For complex, highly functionalized intermediates like tert-Butyl 3,5-dibromo-2-hydroxybenzoate, traditional chromatographic assays introduce significant metrological blind spots. By adopting qNMR, laboratories transition from relative estimation to absolute quantification. The method's inherent traceability to the International System of Units (SI) via certified internal standards[2], combined with its ability to simultaneously elucidate structure and purity, makes it an indispensable tool for modern pharmaceutical development.
References
- Stimuli Article (qNMR) - US Pharmacopeia (USP). US Pharmacopeia.
- Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health (NIH).
- Quantitative 1 H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. MDPI.
- Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia.
- Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals.
- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS).
- tert-butyl 3,5-dibromo-2-hydroxybenzoate. ChemSrc.
Sources
- 1. 88797-22-2_tert-butyl 3,5-dibromo-2-hydroxybenzoateCAS号:88797-22-2_tert-butyl 3,5-dibromo-2-hydroxybenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. usp.org [usp.org]
- 3. enovatia.com [enovatia.com]
- 4. irejournals.com [irejournals.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling tert-Butyl 3,5-dibromo-2-hydroxybenzoate
A Researcher's Guide to Safely Handling tert-Butyl 3,5-dibromo-2-hydroxybenzoate
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these new chemical entities. This guide provides a comprehensive, in-depth look at the safe handling of tert-Butyl 3,5-dibromo-2-hydroxybenzoate, a compound that, while not extensively documented, shares structural similarities with other halogenated and substituted benzoic acid derivatives. As such, a cautious and well-informed approach to its handling is paramount. This document will serve as a vital resource for laboratory personnel, offering practical guidance rooted in established safety principles.
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for tert-Butyl 3,5-dibromo-2-hydroxybenzoate, a thorough hazard assessment has been conducted by extrapolating data from structurally analogous compounds. This analysis indicates that the primary hazards associated with this compound are likely to be:
-
Skin Irritation: Similar to many halogenated aromatic compounds and benzoic acid derivatives, direct contact with the skin may cause irritation.[1][2][3][4][5]
-
Serious Eye Irritation: The potential for serious eye irritation is a significant concern, as contact can lead to discomfort and potential damage.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][6]
It is also prudent to consider that, like other halogenated organic compounds, there may be environmental hazards associated with its improper disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling tert-Butyl 3,5-dibromo-2-hydroxybenzoate, along with the rationale for each selection.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and subsequent irritation. Always inspect gloves for integrity before use.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[2] |
| Body Protection | A laboratory coat should be worn at all times. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved dust respirator may be necessary if handling the compound in a poorly ventilated area or if dust generation is significant. | To prevent the inhalation of airborne particles that could lead to respiratory irritation.[2] |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for the safe handling of tert-Butyl 3,5-dibromo-2-hydroxybenzoate, from preparation to disposal.
Caption: Workflow for the safe handling of tert-Butyl 3,5-dibromo-2-hydroxybenzoate.
-
Preparation:
-
Ensure that all work with tert-Butyl 3,5-dibromo-2-hydroxybenzoate is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Assemble all necessary glassware, reagents, and equipment to minimize movement and potential for spills.
-
-
Handling:
-
When weighing the solid compound, use a spatula and handle it gently to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Use appropriate techniques, such as a funnel, for transferring solutions to prevent spills.
-
-
Cleanup:
-
After the experiment is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including disposable PPE, in a designated waste container.
-
Emergency Protocols: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing.[9] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan: A Commitment to Environmental Stewardship
The proper disposal of tert-Butyl 3,5-dibromo-2-hydroxybenzoate and its associated waste is a critical component of responsible laboratory practice. As a halogenated organic compound, it must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Segregation: All waste containing this compound, including excess material, contaminated labware, and personal protective equipment, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[11][12]
-
Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area away from incompatible materials.[11][12]
-
Incineration: The preferred method of disposal for halogenated organic waste is high-temperature incineration at a licensed facility to prevent the formation of toxic byproducts.[13][14]
By adhering to these guidelines, researchers can confidently and safely work with tert-Butyl 3,5-dibromo-2-hydroxybenzoate, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
LabAlley. Benzoic Acid Crystal 99.5% Lab Grade - SAFETY DATA SHEET. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2018, October 23). Benzoic Acid - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023, December 12). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
Alpha Resources. (2021, February 19). BENZOIC ACID. Retrieved from [Link]
-
PENTA. (2024, April 24). Benzoic acid. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Dow. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from [Link]
- UK REACH Regulations SI 2019/758.
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
EPA NEPS. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 8. media.laballey.com [media.laballey.com]
- 9. alpharesources.com [alpharesources.com]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ethz.ch [ethz.ch]
- 13. researchgate.net [researchgate.net]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
